Methyclothiazide

准备方法

甲基氯噻嗪可以使用混合载体溶剂法制备。 该方法涉及将甲基氯噻嗪与聚山梨酯 80、聚维酮 K30 和羧甲基淀粉钠混合 . 然后将混合物干燥,得到易于粉碎且溶解速率提高的固体分散体 . 该方法适用于工业生产,因为它提高了药物的生物利用度 .

化学反应分析

甲基氯噻嗪会发生多种类型的化学反应,包括:

还原: 文献中没有详细描述涉及甲基氯噻嗪的还原反应。

这些反应中常用的试剂包括盐酸、氢氧化钠和各种有机溶剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Pharmacological Mechanisms

Diuretic Effect : Methyclothiazide promotes diuresis by blocking sodium and chloride reabsorption in the kidneys. This leads to increased excretion of water, sodium, and chloride ions .

Vascular Effects : Research indicates that this compound may also have direct effects on vascular smooth muscle. A study demonstrated that it inhibits norepinephrine-induced contraction in aortic rings from hypertensive rats, suggesting an endothelium-dependent mechanism involving nitric oxide release . This dual action may enhance its effectiveness in treating hypertension.

Hypertension Management

This compound is commonly prescribed as a first-line treatment for hypertension. It has been shown to reduce cardiovascular morbidity and mortality associated with high blood pressure .

Edema Treatment

The drug is effective in treating edema resulting from various conditions, including:

- Congestive Heart Failure : It helps alleviate fluid retention associated with heart failure .

- Liver Disease : Used for edema due to cirrhosis or severe liver dysfunction .

- Kidney Disorders : Effective in managing fluid overload in patients with renal impairment .

Comparative Efficacy

This compound's efficacy can be compared to other diuretics like hydrochlorothiazide and chlorthalidone. A meta-analysis indicated that low-dose thiazide diuretics, including this compound, are effective at reducing cardiovascular events compared to higher doses of other diuretics .

| Diuretic | Efficacy in Hypertension | Efficacy in Edema | Common Side Effects |

|---|---|---|---|

| This compound | High | High | Hypokalemia, dehydration |

| Hydrochlorothiazide | Moderate | Moderate | Hypokalemia, dizziness |

| Chlorthalidone | High | Moderate | Hypokalemia, hypotension |

Case Studies and Clinical Trials

Several studies have documented the effectiveness of this compound in various patient populations:

- Hypertensive Patients with Heart Failure : In a randomized controlled trial, patients receiving this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .

- Elderly Patients : A study focusing on elderly patients highlighted this compound's safety profile and efficacy in managing hypertension without significant adverse effects on renal function .

作用机制

相似化合物的比较

生物活性

Methyclothiazide is a thiazide diuretic primarily used in the treatment of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacodynamics, and clinical implications, supported by various studies and findings.

This compound operates mainly by inhibiting the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule of the nephron. This inhibition leads to:

- Increased Diuresis : By blocking the active reabsorption of sodium and chloride ions, this compound promotes their excretion along with water, resulting in increased urine output.

- Electrolyte Alteration : The drug alters electrolyte transfer in renal tubules, leading to increased excretion of potassium, which can sometimes result in hypokalemia (low potassium levels) .

Pharmacodynamics

This compound exhibits a natriuretic activity approximately 100 times that of chlorothiazide per milligram. This high potency makes it effective in managing conditions related to fluid retention and hypertension. The antihypertensive effects are thought to be mediated through several mechanisms, including:

- Vascular Effects : Potentially impacting carbonic anhydrases and large-conductance calcium-activated potassium channels in smooth muscle .

- Volume Reduction : It reduces plasma volume, which contributes to lower blood pressure levels .

Efficacy in Hypertension

- A study involving 120 patients with essential hypertension demonstrated that this compound effectively reduced diastolic blood pressure. Early responders showed significant reductions within four weeks, while late responders exhibited a gradual decrease over a longer period .

- In a comparative study, this compound was shown to be effective when combined with other antihypertensive agents like terazosin, leading to more significant blood pressure reductions than monotherapy .

Dosage and Response Variability

Research has indicated variability in patient response based on dosage:

- A trial found that increasing the dose from 5 mg to 10 mg did not significantly enhance blood pressure reduction among late responders, suggesting that some patients may reach a therapeutic plateau .

Adverse Effects

While generally well-tolerated, this compound can lead to several adverse effects:

- Electrolyte Imbalance : Hypokalemia is a common concern due to increased potassium excretion.

- Metabolic Changes : Some studies noted increases in serum cholesterol and triglycerides among patients on this compound monotherapy .

Summary of Key Research Findings

常见问题

Basic Research Questions

Q. How can researchers determine the apparent pKa of methyclothiazide in semiaqueous systems?

Use semiaqueous potentiometric titrations to measure acidity constants, ensuring solvent compatibility with the compound’s low solubility. Validate results against aqueous potentiometry for consistency. Note that this compound may decompose in alkaline buffers (pH ≥8), necessitating stability tests via TLC or acidified p-dimethylaminobenzaldehyde assays during solubility-pH studies .

Q. What methods are recommended for quantifying this compound in pharmacokinetic studies?

Employ validated LC-MS/MS protocols for plasma concentration measurements. Ensure calibration curves cover the expected concentration range, and use non-compartmental analysis to derive parameters like AUC and half-life. Cross-validate results with stability tests to account for potential metabolite interference .

Q. How should experimental protocols address this compound’s instability during solubility studies?

Minimize agitation time and avoid high-pH buffers (e.g., pH ≥8) to reduce decomposition. Monitor sample integrity at regular intervals using TLC or UV spectrophotometry. Pre-saturate buffers with this compound to achieve equilibrium without prolonged stirring .

Q. What are the best practices for documenting this compound synthesis and characterization?

Follow IUPAC guidelines for reporting new compounds: provide NMR, HPLC purity data, and elemental analysis. For known compounds, cite prior synthesis protocols and confirm identity via spectral comparison. Include detailed experimental steps in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s diuretic efficacy across studies be resolved?

Conduct a meta-analysis stratified by variables such as dosage, patient demographics, and co-administered drugs. Use multivariate regression to identify confounding factors. Validate hypotheses through controlled in vivo experiments measuring electrolyte excretion and blood pressure changes .

Q. What mechanistic approaches elucidate this compound’s decomposition pathways under varying pH conditions?

Apply LC-QTOF-MS to identify degradation products in alkaline buffers. Compare fragmentation patterns with synthetic standards. Use density functional theory (DFT) to model hydrolysis or oxidation pathways, correlating computational results with experimental kinetic data .

Q. How can mixed-methods research design enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Quantitative: Measure plasma concentrations and blood pressure changes in a cohort study. Qualitative: Conduct patient interviews to assess subjective responses (e.g., dizziness). Integrate datasets using joint modeling to identify outliers or non-linear PK-PD relationships .

Q. What strategies mitigate batch-to-batch variability in this compound formulation studies?

Implement quality-by-design (QbD) principles: optimize excipient ratios via factorial design experiments. Use near-infrared (NIR) spectroscopy for real-time monitoring of tablet hardness and dissolution rates. Validate consistency through accelerated stability testing .

Q. Methodological Considerations

- Data Reproducibility: Archive raw chromatograms, spectral data, and statistical scripts in open-access repositories (e.g., Zenodo) with DOIs .

- Conflict Resolution: Use sensitivity analysis to assess the impact of outliers or methodological discrepancies in pooled data .

- Ethical Compliance: For clinical data, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and obtain IRB approval for secondary data use .

属性

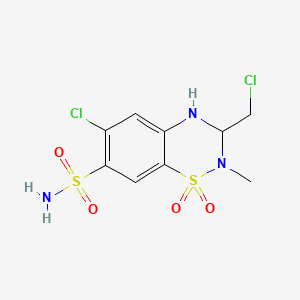

IUPAC Name |

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYKOGBSMNBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023313 | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals form alcohol and water, White or practically white, crystalline powder | |

CAS No. |

135-07-9, 96783-14-1, 96783-15-2 | |

| Record name | Methyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H46UAC61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KDH2S0SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00UUL4SRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。